molecular formula C18H25N3O4S B12327260 tert-Butyl (1-(1,1-dioxidobenzo[d]isothiazol-3-yl)piperidin-4-yl)(methyl)carbamate

tert-Butyl (1-(1,1-dioxidobenzo[d]isothiazol-3-yl)piperidin-4-yl)(methyl)carbamate

Cat. No.: B12327260
M. Wt: 379.5 g/mol
InChI Key: FZPXAMITZAENIO-UHFFFAOYSA-N
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Description

tert-Butyl (1-(1,1-dioxidobenzo[d]isothiazol-3-yl)piperidin-4-yl)(methyl)carbamate: is a complex organic compound with a molecular formula of C₁₈H₂₅N₃O₄S. It is primarily used in research and development within the fields of chemistry and pharmacology. The compound features a tert-butyl group, a piperidine ring, and a benzoisothiazole moiety, making it a valuable building block for various synthetic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (1-(1,1-dioxidobenzo[d]isothiazol-3-yl)piperidin-4-yl)(methyl)carbamate typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring is synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Benzoisothiazole Moiety: The benzoisothiazole group is introduced via nucleophilic substitution reactions.

    Attachment of the tert-Butyl Group: The tert-butyl group is added using tert-butyl chloroformate under basic conditions.

    Final Coupling: The final product is obtained by coupling the intermediate compounds under controlled conditions.

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various derivatives of the original compound, such as hydroxylated, halogenated, and alkylated products .

Mechanism of Action

The mechanism of action of tert-Butyl (1-(1,1-dioxidobenzo[d]isothiazol-3-yl)piperidin-4-yl)(methyl)carbamate involves its interaction with specific molecular targets:

Comparison with Similar Compounds

  • tert-Butyl (1-(1,1-dioxidobenzo[d]isothiazol-3-yl)piperidin-3-yl)(methyl)carbamate
  • tert-Butyl (1-(1,1-dioxidobenzo[d]isothiazol-3-yl)piperidin-2-yl)(methyl)carbamate

Comparison:

Properties

Molecular Formula

C18H25N3O4S

Molecular Weight

379.5 g/mol

IUPAC Name

tert-butyl N-[1-(1,1-dioxo-1,2-benzothiazol-3-yl)piperidin-4-yl]-N-methylcarbamate

InChI

InChI=1S/C18H25N3O4S/c1-18(2,3)25-17(22)20(4)13-9-11-21(12-10-13)16-14-7-5-6-8-15(14)26(23,24)19-16/h5-8,13H,9-12H2,1-4H3

InChI Key

FZPXAMITZAENIO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N(C)C1CCN(CC1)C2=NS(=O)(=O)C3=CC=CC=C32

Origin of Product

United States

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